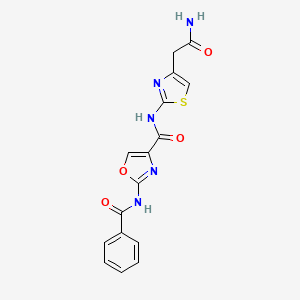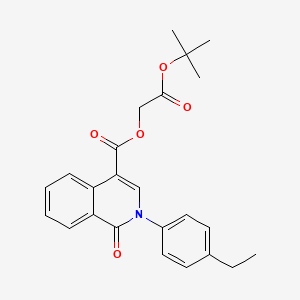
(3-(Dimethylamino)phenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Dimethylamino)phenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a synthetic compound notable for its unique structure, which includes an azetidine ring, an oxadiazole group, and a thiophene ring. This compound is of particular interest in the fields of medicinal chemistry and materials science due to its potential pharmacological properties and ability to act as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Dimethylamino)phenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multiple steps:
Formation of the oxadiazole ring: : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Incorporation of the thiophene ring: : Typically involves a coupling reaction between the oxadiazole and thiophene derivatives.
Formation of the azetidine ring: : This is usually done via azetidine ring-forming reactions, often using catalysts to facilitate the process.
Introduction of the dimethylamino group: : This step often involves a substitution reaction to add the dimethylamino functionality to the phenyl ring.
Industrial Production Methods
For industrial-scale production, the process needs to be optimized for yield and purity. This often involves:
Optimization of reaction conditions: : Temperature, pressure, and solvent choices are critical.
Use of catalytic systems: : Catalysts can significantly increase the efficiency of the synthesis.
Purification steps: : Techniques such as crystallization, distillation, and chromatography are used to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: : Reduction reactions can occur at the oxadiazole or azetidine rings.
Substitution: : Substitution reactions are common, especially involving the dimethylamino group or the phenyl ring.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogenating agents, nucleophiles (e.g., alkyl halides, amines).
Major Products
Oxidation Products: : Sulfoxides or sulfones derived from the thiophene ring.
Reduction Products: : Reduced forms of the oxadiazole or azetidine rings.
Substitution Products: : Various substituted derivatives depending on the reacting nucleophiles.
Scientific Research Applications
Chemistry
Building Block: : Used as an intermediate in the synthesis of more complex molecules.
Functional Materials: : Its structural motifs make it suitable for designing novel materials with specific properties.
Biology
Medicine
Therapeutic Potential: : Research into its effects on specific biological pathways for treating diseases.
Industry
Material Science: : Used in the development of new polymers and materials with specific mechanical or electronic properties.
Mechanism of Action
The mechanism of action depends on the context of its use. In pharmacological applications:
Molecular Targets: : It may interact with enzymes, receptors, or ion channels.
Pathways: : It could modulate signaling pathways, affect gene expression, or alter cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
(3-(Aminomethyl)phenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
(3-(Dimethylamino)phenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Highlighting Uniqueness
Unique Structural Motifs: : The presence of both an azetidine ring and an oxadiazole group in conjunction with the dimethylamino group is distinctive.
Specific Functional Groups: : This compound has unique chemical reactivity due to its functional groups, making it a valuable intermediate for various synthetic applications.
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-21(2)14-6-3-5-12(9-14)18(23)22-10-13(11-22)17-19-16(20-24-17)15-7-4-8-25-15/h3-9,13H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCXNWHBFCHARL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-fluorobenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![2-((2-methoxyphenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole](/img/structure/B2462753.png)
![[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B2462755.png)
![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2462756.png)

![N-[(2,3-dimethoxyphenyl)methyl]-2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2462762.png)





![1-(piperidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2462770.png)
![Methyl 2-(2-{[4-fluoro-3-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate](/img/structure/B2462771.png)
